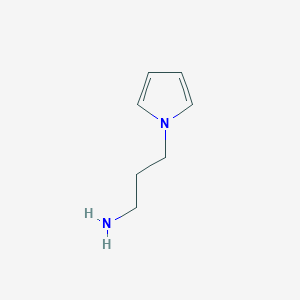

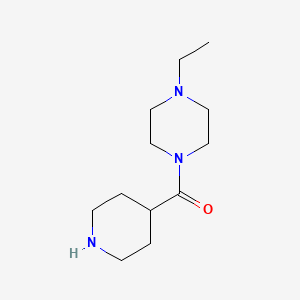

3-(1H-pyrrol-1-yl)propan-1-amine

Vue d'ensemble

Description

3-(1H-Pyrrol-1-YL)propan-1-amine, also known as 3-Pyrrolidinopropan-1-amine, is an organic compound belonging to the pyrrolidine class of heterocycles. It is a widely used chemical with a wide range of applications in scientific research and laboratory experiments. 3-Pyrrolidinopropan-1-amine has been studied for its potential use in drug development, drug delivery, and biochemistry.

Applications De Recherche Scientifique

Chimie médicinale

Ce composé, contenant une sous-unité pyrrole, est utilisé dans la synthèse de divers composés thérapeutiquement actifs. Il a des applications dans la création de fongicides, d'antibiotiques, de médicaments anti-inflammatoires, de médicaments hypocholestérolémiants, d'agents antitumoraux et plus encore .

Chimie des polymères

Les cycles pyrrole, tels que ceux présents dans la 3-(1H-pyrrol-1-yl)propan-1-amine, sont des composants de polymères et sont utilisés comme catalyseurs dans les procédés de polymérisation. Ils servent également d'inhibiteurs de corrosion et de conservateurs .

Chimie des colorants

La partie pyrrole est un élément clé des colorants indigoïdes, contribuant aux couleurs vives et à la stabilité de ces matériaux .

Catalyse

Dans les réactions catalytiques, les composés à cycles pyrrole sont utilisés comme catalyseurs à base de complexes de métaux de transition pour la polymérisation uniforme et la chimie de la luminescence .

Analyse spectrochimique

Les composés contenant du pyrrole sont utilisés en analyse spectrochimique en raison de leurs propriétés luminescentes uniques .

Synthèse des alcaloïdes

Ces composés servent d'intermédiaires dans la synthèse d'alcaloïdes naturels d'importance biologique .

Applications antimicrobiennes

Les dérivés de ce composé ont montré un potentiel dans les applications antimicrobiennes, indiquant son utilisation dans la lutte contre diverses infections bactériennes .

Chimie des solvants

Les pyrroles sont utilisés comme solvants pour les résines et les terpènes dans les procédés métallurgiques en raison de leurs propriétés chimiques .

Safety and Hazards

Orientations Futures

The future directions for “3-(1H-Pyrrol-1-YL)propan-1-amine” and similar compounds could involve further exploration of their synthesis and potential applications. Pyrrole-containing compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Mécanisme D'action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

The action, efficacy, and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.

Analyse Biochimique

Cellular Effects

3-(1H-Pyrrol-1-YL)propan-1-amine has notable effects on various types of cells and cellular processes. Pyrrole-containing compounds, including this compound, can inhibit the growth of bacteria or fungi, reduce inflammation, and lower cholesterol levels. These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have been shown to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for cell replication and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrole ring allows it to interact with various enzymes and proteins, potentially inhibiting or activating their activity . These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and translation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Pyrrole-containing compounds, including this compound, may degrade over time, leading to a decrease in their efficacy and potential changes in their biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and its effects on cellular processes.

Propriétés

IUPAC Name |

3-pyrrol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYJJXBFLHSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404557 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60794-90-3 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine into ruthenium complexes enable their use as heterogeneous catalysts?

A1: The this compound ligand, abbreviated as bpea-pyr, plays a crucial role in immobilizing the ruthenium complexes onto electrode surfaces. [] This is achieved through electropolymerization of the pyrrole moiety within bpea-pyr. This process generates stable polypyrrole films on the electrode, with the ruthenium complexes effectively anchored within. This immobilization transforms the initially homogeneous ruthenium complexes into heterogeneous catalysts, allowing for their easy separation and recycling, a significant advantage in catalytic applications.

Q2: What are the catalytic properties of the polypyrrole-supported ruthenium complexes in olefin epoxidation reactions?

A2: The research demonstrates the effectiveness of a carbon felt electrode modified with a polypyrrole-bound ruthenium complex (C-felt/poly-4) as a heterogeneous catalyst in olefin epoxidation. [] Using iodosobenzene diacetate (PhI(OAc)2) as the oxidant, this catalytic system exhibits high activity, achieving Turnover Numbers (TONs) in the thousands for various olefin substrates. Moreover, the catalyst exhibits good selectivity towards the desired epoxide product. This highlights the potential of this compound-containing ruthenium complexes as efficient and selective heterogeneous catalysts for epoxidation reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)